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Introduction
Alintegimod (also known as 7HP349) is a first-in-class, orally administered small molecule

being investigated for its potential to enhance immunotherapies in the treatment of cancer.[1][2]

[3][4][5] It functions as an allosteric agonist of the integrins α4β1 (Very Late Antigen-4, VLA-4)

and αLβ2 (Lymphocyte Function-Associated Antigen-1, LFA-1).[6] By activating these integrins,

Alintegimod is designed to promote T-cell trafficking, antigen presentation, and priming,

thereby augmenting the patient's immune response against tumors.[1][6] This technical guide

provides a comprehensive overview of the available pharmacokinetic data for oral

Alintegimod, its mechanism of action, and the methodologies employed in its clinical

evaluation.

Mechanism of Action: Allosteric Integrin Activation
Alintegimod's novel mechanism of action centers on the allosteric activation of LFA-1 and

VLA-4 integrins on the surface of leukocytes.[6] This activation enhances the adhesion of these

immune cells to their respective counter-receptors, Intercellular Adhesion Molecule-1 (ICAM-1)

and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are expressed on antigen-presenting

cells (APCs) and endothelial cells.[6] This enhanced cell-cell interaction is crucial for several

key steps in the cancer immunity cycle, including the priming and activation of T-cells by APCs

and the subsequent trafficking and infiltration of activated T-cells into the tumor

microenvironment.[1][6]
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Caption: Alintegimod's Allosteric Integrin Activation Pathway
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Clinical Pharmacokinetics
A first-in-human, Phase I clinical trial (NCT04508179) was conducted to evaluate the safety,

tolerability, and pharmacokinetics of orally administered Alintegimod in healthy male

volunteers.[7][8][9] The study included both single ascending dose (SAD) and multiple

ascending dose (MAD) cohorts.[6]

Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic findings from the Phase I study. While

specific Cmax and AUC values have not been publicly disclosed, the study reported greater

than dose-proportional increases in these parameters.[6]

Parameter Finding
Dose Range
(Oral)

Study
Population

Citation

Terminal

Elimination Half-

Life (t½)

20.6 - 34.6 hours 50 mg - 300 mg
Healthy Male

Volunteers
[6]

Maximum

Plasma

Concentration

(Cmax)

Greater than

dose-

proportional

increase

50 mg - 300 mg
Healthy Male

Volunteers
[6]

Area Under the

Curve (AUC)

Greater than

dose-

proportional

increase

50 mg - 300 mg
Healthy Male

Volunteers
[6]

Accumulation

No evidence of

accumulation

over five days of

dosing

100 mg and 300

mg daily

Healthy Male

Volunteers
[6]

Urinary Excretion
Undetectable (<1

ng/mL)
50 mg - 300 mg

Healthy Male

Volunteers
[6]

Experimental Protocols
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Phase I Clinical Trial Design
The first-in-human study of Alintegimod was a placebo-controlled trial involving single and

multiple ascending doses.[6]

Study Population: 48 healthy male volunteers, with a median age of 32 years (range 21-44

years), were enrolled.[6] Thirty-six participants received Alintegimod and twelve received a

placebo.[6]

Single Ascending Dose (SAD) Cohorts: Four cohorts of eight volunteers (six active, two

placebo) received single oral doses of 50 mg, 100 mg, 200 mg, or 300 mg of Alintegimod or

placebo after a standard breakfast.[6]

Multiple Ascending Dose (MAD) Cohorts: Two cohorts of eight volunteers (six active, two

placebo) received daily oral doses of 100 mg or 300 mg of Alintegimod or placebo for five

consecutive days.[6]

Pharmacokinetic Sampling: Plasma and urine samples for pharmacokinetic analysis were

collected pre-treatment and up to 96 hours post-dose in the SAD cohorts.[6] In the MAD

cohorts, samples were collected through 24 hours after the first dose and up to 96 hours

after the last dose.[6]
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Caption: Phase I Clinical Trial Dosing and Sampling Workflow

Bioanalytical Methodology
The concentration of Alintegimod in plasma and urine samples was quantified using a Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[6] The plasma

concentration-time data were analyzed using non-compartmental models.[6] The lower limit of

quantitation (LLOQ) for Alintegimod in urine was 1 ng/mL.[6]
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Caption: General Workflow for LC-MS/MS Bioanalysis

Preclinical Pharmacokinetics
While detailed quantitative pharmacokinetic data from preclinical studies are not publicly

available, it has been reported that Alintegimod demonstrated a very safe acute and chronic

toxicity profile in preclinical models.[6] Preclinical studies in B16 and CT26 syngeneic tumor

models showed that Alintegimod monotherapy had anti-tumor efficacy, which was enhanced
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when combined with anti-CTLA-4/anti-PD-1 therapies.[6] These preclinical findings supported

the progression of Alintegimod into clinical development.

Summary and Future Directions
The available pharmacokinetic data from the Phase I clinical trial of oral Alintegimod indicate a

favorable profile for a once-daily dosing regimen, with a terminal elimination half-life ranging

from 20.6 to 34.6 hours and no evidence of accumulation with repeated dosing.[6] The greater

than dose-proportional increase in Cmax and AUC suggests the possibility of saturable

clearance mechanisms. The lack of detectable Alintegimod in the urine indicates that renal

excretion is not a major route of elimination.[6]

The optimal pharmacokinetic dose was determined to be in the range of 100-300 mg per day.

[6] Based on these findings, a Phase Ib/IIa clinical trial (NCT06362369) is underway to

evaluate Alintegimod in combination with ipilimumab followed by nivolumab monotherapy in

patients with advanced solid tumors who have developed secondary resistance to anti-PD-1

treatment.[1][6] This ongoing study will provide further insights into the clinical utility and

pharmacokinetic-pharmacodynamic relationship of Alintegimod in a patient population. Further

research will be necessary to fully characterize the absorption, distribution, metabolism, and

excretion (ADME) properties of Alintegimod.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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